molecular formula C8H11BrN2O2 B12219470 Methyl 3-bromo-1-isopropyl-1H-pyrazole-4-carboxylate

Methyl 3-bromo-1-isopropyl-1H-pyrazole-4-carboxylate

Cat. No.: B12219470
M. Wt: 247.09 g/mol
InChI Key: LCZAHFVHKVTJHK-UHFFFAOYSA-N
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Description

Methyl 3-bromo-1-isopropyl-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromo-1-isopropyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromo-1-isopropyl-1H-pyrazole with methyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the esterification process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-1-isopropyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols, solvents such as dimethylformamide or acetonitrile, and bases like potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

  • Substituted pyrazoles
  • Oxidized or reduced derivatives
  • Carboxylic acids from ester hydrolysis

Scientific Research Applications

Methyl 3-bromo-1-isopropyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of methyl 3-bromo-1-isopropyl-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and ester group can influence its binding affinity and reactivity with target molecules.

Comparison with Similar Compounds

    3-Bromo-1-methyl-1H-pyrazole: Similar structure but with a methyl group instead of an isopropyl group.

    4-Bromo-1H-pyrazole: Lacks the ester group and has a simpler structure.

    1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylate: Similar but with a methyl group instead of a bromine atom.

Uniqueness: Methyl 3-bromo-1-isopropyl-1H-pyrazole-4-carboxylate is unique due to the combination of its bromine atom, isopropyl group, and ester functionality

Properties

Molecular Formula

C8H11BrN2O2

Molecular Weight

247.09 g/mol

IUPAC Name

methyl 3-bromo-1-propan-2-ylpyrazole-4-carboxylate

InChI

InChI=1S/C8H11BrN2O2/c1-5(2)11-4-6(7(9)10-11)8(12)13-3/h4-5H,1-3H3

InChI Key

LCZAHFVHKVTJHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=N1)Br)C(=O)OC

Origin of Product

United States

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